molecular formula C7H10N4O3 B015030 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil CAS No. 55782-76-8

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Cat. No.: B015030
CAS No.: 55782-76-8
M. Wt: 198.18 g/mol
InChI Key: NAFROSSUTOOOGG-UHFFFAOYSA-N
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Description

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Drug Research

Compounds with similar structures or functionalities have been studied for their potential in drug development and therapeutic applications. For example, fluorinated pyrimidines, including 5-fluorouracil, are extensively used in cancer treatment. These compounds' synthetic routes, including incorporation of isotopes for studying metabolism and biodistribution, highlight the chemical versatility and potential therapeutic applications of pyrimidine derivatives. This suggests that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could be investigated for similar applications, particularly in understanding its bioactivity and role in novel therapeutic approaches (Gmeiner, 2020).

Role in Nucleic Acid Chemistry

The study of nucleic acid bases' tautomerism, including uracil derivatives, provides critical insights into genetic mutations and DNA/RNA structural dynamics. Research in this area could explore how modifications, such as those present in this compound, impact the stability, tautomeric preferences, and biological implications of nucleic acids. This has profound implications for understanding genetic information processing and could inform the design of nucleotide analogues with specific biological functions (Person et al., 1989).

Application in Material Science

Pyrimidine derivatives have been explored for their potential in materials science, particularly in the development of fluorescent chemosensors. The chemical versatility of pyrimidine allows for the synthesis of compounds capable of detecting various analytes with high selectivity and sensitivity. This suggests that this compound could be functionalized or incorporated into chemosensors for specific biological or chemical detection applications (Roy, 2021).

Insights from Metabolism and Toxicology Studies

Understanding the metabolism, pharmacokinetics, and toxicological profile of compounds is essential for their safe and effective application. Studies on similar compounds, such as acrylamide and its derivatives, offer valuable lessons on the metabolic pathways, potential toxicological effects, and strategies for mitigating risks associated with exposure. Such research can inform safety assessments and regulatory considerations for the use of this compound in pharmaceuticals, food science, or chemical industries (Friedman, 2003).

Properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFROSSUTOOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399487
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55782-76-8
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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